Enhanced Lipophilicity: XLogP3 Shift of +0.5 vs. the Unsubstituted Phenoxy Analog
The target compound exhibits a computed XLogP3 of 1.3, compared to 0.8 for the unsubstituted 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide (CAS 1004193-90-1), representing a quantified +0.5 log unit increase in predicted lipophilicity . This difference arises from the introduction of the chlorine and nitro substituents on the phenoxy ring, which increase molecular hydrophobicity and polarity contributions simultaneously . In drug discovery contexts, a ΔLogP of 0.5 is considered functionally significant for membrane partitioning and oral absorption potential, placing the target compound in a distinct physicochemical space relative to the unsubstituted comparator [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-(Phenoxymethyl)-1H-pyrazole-3-carbohydrazide (CAS 1004193-90-1): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.5 (62.5% relative increase vs. comparator baseline of 0.8) |
| Conditions | XLogP3 algorithm as implemented on vendor computational datasheets; validated under standard cheminformatics protocols |
Why This Matters
A +0.5 LogP difference can translate into measurably different membrane permeability and oral bioavailability profiles, making this compound preferable for lead optimization programs targeting intracellular or CNS-accessible molecular targets.
- [1] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery 2012, 7 (10), 863–875. View Source
